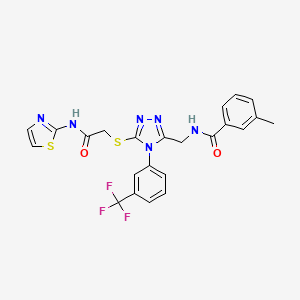![molecular formula C13H15BrO3 B2500881 4-[(3-Bromophenyl)methyl]oxane-4-carboxylic acid CAS No. 1273870-44-2](/img/structure/B2500881.png)
4-[(3-Bromophenyl)methyl]oxane-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3-Bromophenyl)methyl]oxane-4-carboxylic acid is a compound that can be associated with various research areas, including the synthesis of carboxylic acid derivatives and their applications in high-performance liquid chromatography (HPLC) for detection and analysis. Although the specific compound is not directly mentioned in the provided papers, the related research can give insights into its potential synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of related bromophenyl compounds involves various strategies. For instance, the synthesis of 4'-Bromobiphenyl-4-carboxylic acid from 4-bromodiphenyl through acetylation and haloform reaction shows a high yield and a straightforward process . Similarly, the synthesis of methyl 4'-(6-bromohexyloxy) diphenyl-4-carboxylate from 4'-hydroxybiphenyl-4-carboxylic acid through esterification and subsequent reaction with 1,6-dibromohexane indicates the feasibility of bromine introduction into the phenyl ring . These methods could potentially be adapted for the synthesis of 4-[(3-Bromophenyl)methyl]oxane-4-carboxylic acid.
Molecular Structure Analysis
The molecular structure of bromophenyl compounds can be elucidated using various spectroscopic techniques. For example, the structure of 1-(4-bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane was confirmed by X-ray diffraction methods, indicating the importance of crystallography in determining the precise molecular geometry10. NMR and IR spectroscopy are also commonly used to confirm the structures of synthesized compounds, as seen in the synthesis of 4'-Bromobiphenyl-4-carboxylic acid .
Chemical Reactions Analysis
The reactivity of bromophenyl compounds with carboxylic acids can be explored through derivatization reactions. For instance, the use of 4'-bromophenacyl triflate for the preparation of carboxylic acid ester derivatives for HPLC detection demonstrates the potential for chemical modification of carboxylic acids . Additionally, the exhaustive C-methylation of carboxylic acids by trimethylaluminium to form t-butyl compounds shows the versatility of carboxylic acids in undergoing transformation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenyl carboxylic acids can be inferred from their behavior in HPLC and their reactivity with various reagents. The high-performance liquid chromatography of carboxylic acids using bromomethylated coumarins as fluorescence reagents indicates the sensitivity of these compounds to detection methods and their stability under chromatographic conditions . The derivatization of carboxylic acids with bromophenacyl triflate prior to HPLC determination also highlights the importance of understanding the physical properties, such as solubility and reactivity, of these compounds .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Techniques : Research has demonstrated methods to synthesize related compounds like 4'-Bromobiphenyl-4-carboxylic acid using low-cost processes with high yields, indicating potential pathways for synthesizing 4-[(3-Bromophenyl)methyl]oxane-4-carboxylic acid as well (Zhu Yan-lon, 2015).
Chemical Transformations : Studies on similar bromophenyl compounds have explored their reactivity in various chemical reactions, such as hydroalkoxylation, providing insights into the potential chemical behavior of 4-[(3-Bromophenyl)methyl]oxane-4-carboxylic acid (V. Boev, A. I. Moskalenko, S. Belopukhov, 2017).
Biomedical Applications
Drug Synthesis and Modification : Research on compounds structurally related to 4-[(3-Bromophenyl)methyl]oxane-4-carboxylic acid has shown potential in drug synthesis and modification. This includes the exploration of their reactivity for producing various derivatives with potential medicinal properties (Y. E. Ryzhkova, F. V. Ryzhkov, M. Elinson, 2020).
Role in Degradation Studies : Studies have investigated the degradation mechanisms of similar bromophenols, which could be relevant for understanding the environmental and biochemical interactions of 4-[(3-Bromophenyl)methyl]oxane-4-carboxylic acid (Dandan Xu, Xiaozhe Song, Wenzhi Qi, Hui Wang, Z. Bian, 2018).
Antinociceptive Activity : Related bromophenol derivatives have shown antinociceptive activities, suggesting possible pain-relieving applications for compounds like 4-[(3-Bromophenyl)methyl]oxane-4-carboxylic acid (N. F. Kirillov, R. R. Makhmudov, E. A. Nikiforova, L. G. Mardanova, 2015).
Catalysis in Organic Reactions : The compound's structural analogs have been used in catalyzing organic reactions, indicating potential catalytic applications for 4-[(3-Bromophenyl)methyl]oxane-4-carboxylic acid in chemical synthesis (Gi Uk Han, Yonghyeon Baek, Kyungsup Lee, Seohyun Shin, Hee Chan Noh, Phil Ho Lee, 2020).
Safety And Hazards
Propriétés
IUPAC Name |
4-[(3-bromophenyl)methyl]oxane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO3/c14-11-3-1-2-10(8-11)9-13(12(15)16)4-6-17-7-5-13/h1-3,8H,4-7,9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNPXPPPRQTDGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC2=CC(=CC=C2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Bromophenyl)methyl]oxane-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2500799.png)
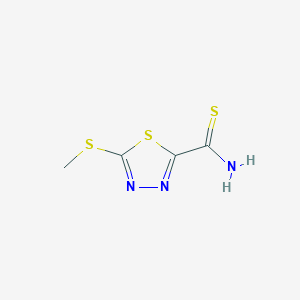

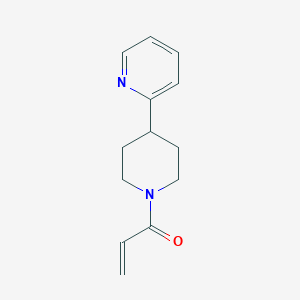
![Tert-butyl 9-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B2500809.png)
![2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2500810.png)
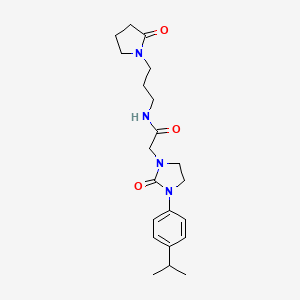
![3-Bromo-8-chloro-2-(4-methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2500812.png)
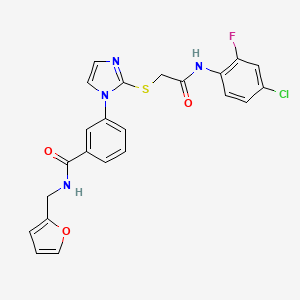
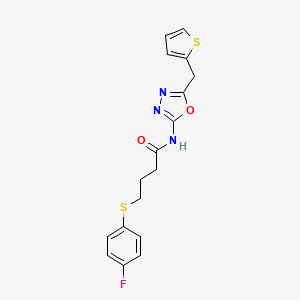
![2-(2,6-Difluoro-4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2500817.png)
![2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2500818.png)
